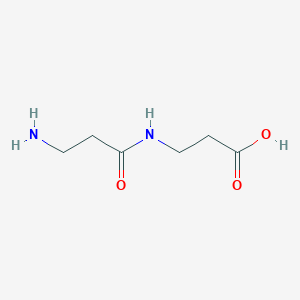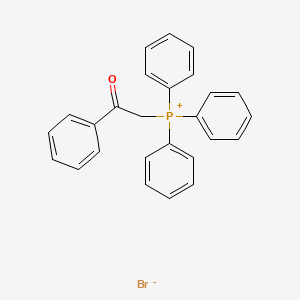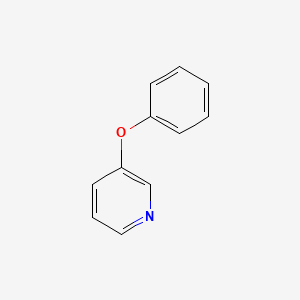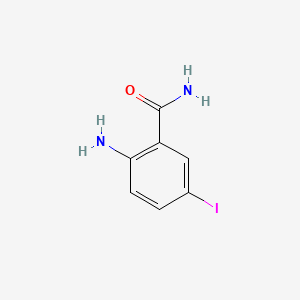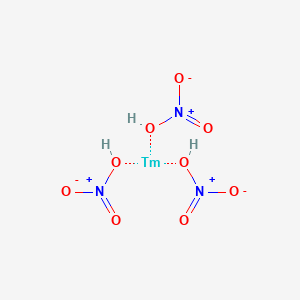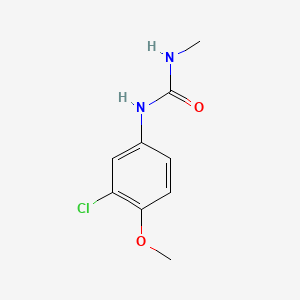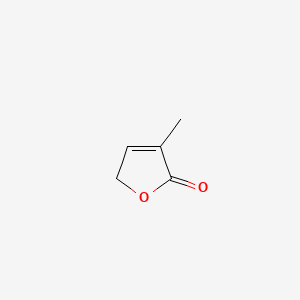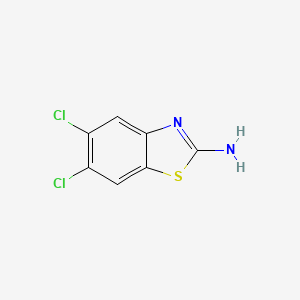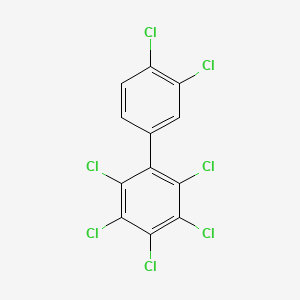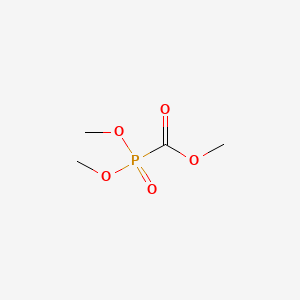
Trimethyl phosphonoformate
説明
Trimethyl phosphonoformate (TMPF) is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular formula of C4H9O4P and a molecular weight of 166.08 g/mol. TMPF is commonly used as a reagent in organic synthesis and as a phosphorus source in the production of phosphorus-containing compounds.
科学的研究の応用
Antiviral Research
Prodrugs of Antiviral Agents : Trimethyl phosphonoformate has been used in the synthesis of acyloxyalkyl acylphosphonates, potential prodrugs of the antiviral agent trisodium phosphonoformate. These compounds showed inhibitory effects on HIV-1 in infected cells (Iyer et al., 1989).
Inhibition of Herpesvirus : Phosphonoformate, a compound related to trimethyl phosphonoformate, has been found to inhibit the DNA polymerase induced by herpesvirus and block the replication of various herpesviruses in cell culture (Reno et al., 1978).
Chemical Synthesis
Synthesis of α-Hydroxy and α-Aminophosphonates : A method involving trimethyl phosphite, a compound closely related to trimethyl phosphonoformate, has been developed for synthesizing α-amino- and α-hydroxy phosphonates, showcasing its utility in organic synthesis (Vahdat et al., 2008).
Adsorption Studies in Semiconductor Research : The adsorption of trimethyl phosphite at semiconductor surfaces has potential applications in sensor technology, adhesion promoters, and wear-resistant coatings. This study can provide insights into the possible applications of trimethyl phosphonoformate in similar contexts (Wong et al., 2013).
Environmental Applications
- Removal of Toxic Metals : Amino trimethylene phosphonic acid, a compound related to trimethyl phosphonoformate, has been used in layered double hydroxides for the removal of Cu2+ and Pb2+ from wastewater. This suggests potential environmental applications for trimethyl phosphonoformate in waste management and pollution control (Zhu et al., 2020).
特性
IUPAC Name |
methyl dimethoxyphosphorylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-7-4(5)10(6,8-2)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITRIUYHBVKBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185073 | |
| Record name | Trimethyl phosphonoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31142-23-1 | |
| Record name | Trimethyl phosphonoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031142231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl phosphonoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

